molecular formula C15H17ClINS B584783 N-Methyl Ticlopidine Iodide CAS No. 60612-09-1

N-Methyl Ticlopidine Iodide

Cat. No.: B584783
CAS No.: 60612-09-1
M. Wt: 405.722
InChI Key: GUFBUBCKNBTDKX-UHFFFAOYSA-M
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Preparation Methods

The synthesis of N-Methyl Ticlopidine Iodide involves several steps. One common method includes the reaction of ticlopidine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetonitrile or dimethylformamide, with the presence of a base like potassium carbonate to facilitate the methylation process. The product is then purified through recrystallization or chromatography techniques .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as using continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

N-Methyl Ticlopidine Iodide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-Methyl Ticlopidine Iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl Ticlopidine Iodide is similar to that of ticlopidine. It acts as an inhibitor of platelet aggregation by blocking the adenosine diphosphate (ADP) receptor on platelets. This inhibition prevents the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, which is essential for platelet aggregation and thrombus formation . The active metabolite of this compound is responsible for this inhibitory effect.

Comparison with Similar Compounds

N-Methyl Ticlopidine Iodide can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-5-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClNS.HI/c1-17(10-12-4-2-3-5-14(12)16)8-6-15-13(11-17)7-9-18-15;/h2-5,7,9H,6,8,10-11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBUBCKNBTDKX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=C(C1)C=CS2)CC3=CC=CC=C3Cl.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858096
Record name 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60612-09-1
Record name 5-[(2-Chlorophenyl)methyl]-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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